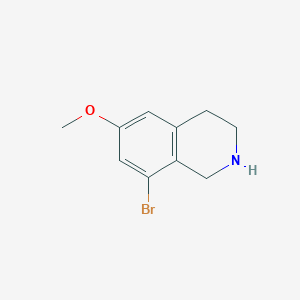

8-Bromo-6-metoxi-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinolines (THIQ) are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .

Molecular Structure Analysis

The molecular structure of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . This compound has a molecular weight of 199.68 .

Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Physical And Chemical Properties Analysis

The physical form of a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is solid . The melting point is between 37-41 °C .

Mecanismo De Acción

Mode of Action

It is known that tetrahydroisoquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting they may influence multiple pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and light exposure can affect the stability of many compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is its high potency and selectivity for the sigma-1 receptor, which allows for precise targeting of this receptor in experimental settings. Additionally, the synthesis method for 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is relatively straightforward and can be optimized for high yields and purity. However, one limitation of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Direcciones Futuras

There are several potential future directions for research on 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms by which 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its neuroprotective and neuromodulatory effects. Finally, there is potential for the development of novel sigma-1 receptor agonists based on the structure of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, which could have improved pharmacokinetic and pharmacodynamic properties.

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides

Las tetrahidroisoquinolinas son precursores conocidos de varios alcaloides que muestran actividades biológicas multiformes. Se utilizan en investigaciones sintéticas en el campo de los alcaloides del curare, particularmente como intermediarios en la preparación de alcaloides bisbencilisoquinolina .

Química Medicinal

Estos compuestos sirven como motivos estructurales importantes en los compuestos guía terapéuticos. Por ejemplo, se han utilizado para sintetizar nuevos compuestos con propiedades antibacterianas contra cepas bacterianas patógenas .

C(1)-Funcionalización

La funcionalización C(1) de las tetrahidroisoquinolinas ha sido objeto de un considerable interés de investigación. Este proceso permite la creación de derivados C(1)-sustituidos que pueden actuar como precursores de varios alcaloides biológicamente activos .

Safety and Hazards

The safety information for a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, includes hazard statements H302 - H411, indicating it is harmful if swallowed and toxic to aquatic life with long lasting effects . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, suggesting measures for personal protection, prevention of environmental contamination, and specific actions in case of accidental ingestion .

Propiedades

IUPAC Name |

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSBODFYCJJZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235698 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220694-87-0 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

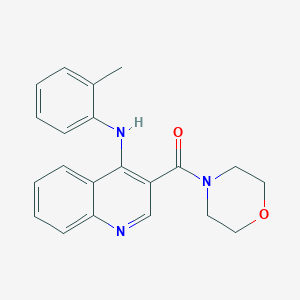

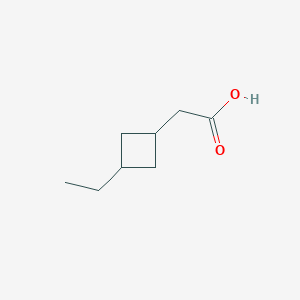

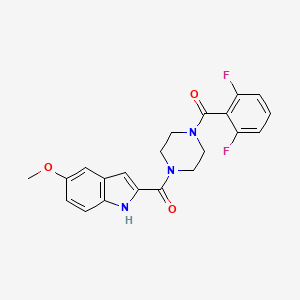

![N-(1,3-benzodioxol-5-ylmethyl)-1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650984.png)

![(4-fluorophenyl)-[4-(3-methyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B1650987.png)

![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B1650991.png)

![3-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide](/img/structure/B1650993.png)

![1-(2-Bromobenzoyl)-4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine](/img/structure/B1650995.png)

![5-[(diethylamino)sulfonyl]-1-methyl-N-(2-morpholin-4-ylethyl)-1H-indole-2-carboxamide](/img/structure/B1650996.png)

![N-(2-chlorophenyl)-2-[3-oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1650997.png)

![N-{3-[methyl(phenyl)amino]propyl}-1-[6-(4-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B1651000.png)

![N-[2-(2,4-dimethoxyphenyl)ethyl]-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)acetamide](/img/structure/B1651002.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-[(phenylsulfonyl)amino]quinoline-4-carboxylic acid](/img/structure/B1651005.png)